molecular formula C21H14ClFN6O2 B2671747 4-ethyl-2-[4-(3-methoxybenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one CAS No. 1190000-97-5

4-ethyl-2-[4-(3-methoxybenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one

Cat. No. B2671747
CAS RN: 1190000-97-5
M. Wt: 436.83
InChI Key: JETFISMXYSRQOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-ethyl-2-[4-(3-methoxybenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance .


Molecular Structure Analysis

The exact molecular structure of this compound would need to be determined by techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .

Scientific Research Applications

Pharmacological Activity and Potential Therapeutic Uses

This compound, and similar derivatives, have been extensively studied for their pharmacological activities, particularly focusing on their potential as therapeutic agents. For instance, one study reported the synthesis and pharmacological activity of a new series of pyrazoles, identifying a compound (EST64454) as a σ1 receptor antagonist clinical candidate for the treatment of pain. The compound demonstrated outstanding aqueous solubility, high metabolic stability across species, and antinociceptive properties in mouse models (J. Díaz et al., 2020).

Another research area explores the synthesis and antimicrobial activity of new pyridine derivatives. These compounds showed variable and modest activity against investigated strains of bacteria and fungi, indicating their potential application in developing new antimicrobial agents (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).

G Protein-Biased Dopaminergics

Further investigation into the structural motifs recognized by aminergic G protein-coupled receptors has led to the discovery of high-affinity dopamine receptor partial agonists. By incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage, researchers developed compounds that favor activation of G proteins over β-arrestin recruitment at dopamine D2 receptors. This advancement underscores the potential of designing G protein-biased partial agonists as novel therapeutics for conditions such as psychosis (D. Möller et al., 2017).

Antimicrobial and Antituberculosis Agents

The design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors have been a focus of research aiming to combat tuberculosis. A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were evaluated for their in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, showing promise as antituberculosis agents (V. U. Jeankumar et al., 2013).

Future Directions

The future directions for this compound would depend on its properties and potential applications. Given the wide range of applications for piperazine derivatives, this compound could potentially be used in the development of new pharmaceuticals .

properties

IUPAC Name

5-[[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFN6O2/c1-12-2-5-14(6-3-12)29-20-15(9-25-29)21(30)28(11-24-20)10-18-26-19(27-31-18)13-4-7-17(23)16(22)8-13/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETFISMXYSRQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.